HSV-1 Antiviral Selectivity: 5-Trifluoromethyl vs. 5-Halo and 5-Methyl Derivatives
5-Trifluoromethyl-2'-deoxycytidine (F3mdCyd) demonstrates selective incorporation into HSV-1 infected cells via the viral thymidine kinase, which possesses unique dCyd/dThd kinase activity, whereas host deoxycytidine kinase shows poor affinity for F3mdCyd [1]. This contrasts with 5-fluorocytidine and 5-methylcytidine, which are phosphorylated by host uridine-cytidine kinases (UCK1/UCK2) and thus lack viral selectivity [2].
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | F3mdCyd phosphorylated by HSV-1 TK; poor affinity for host dCK |
| Comparator Or Baseline | 5-fluorocytidine and 5-methylcytidine phosphorylated by host UCK1/UCK2 |
| Quantified Difference | Qualitative difference in kinase utilization; not directly quantified |
| Conditions | HSV-1 infected vs. uninfected mammalian cells |
Why This Matters
The differential kinase utilization enables virus-selective accumulation, reducing host cell toxicity relative to non-selective cytidine analogs.
- [1] Fox L, Dobersen MJ, Greer S. Methylation of HSV-1 DNA as a mechanism of viral inhibition: studies of an analogue of methyldeoxycytidine: trifluoromethyldeoxycytidine (F3mdCyd). Antiviral Research. 1986;6(3):123-137. View Source
- [2] Van Rompay AR, Norda A, Lindén K, Johansson M, Karlsson A. Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases. Molecular Pharmacology. 2001;59(5):1181-1186. View Source
